molecular formula C9H13NO B13178183 4-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile

4-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile

Cat. No.: B13178183
M. Wt: 151.21 g/mol
InChI Key: BHXQVHJVMDGARN-UHFFFAOYSA-N
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Preparation Methods

The preparation of 4-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile involves several synthetic routes. One common method is the ring-opening reaction of 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane in the presence of a silica catalyst. This reaction can be carried out in both fixed bed and batch reactors, yielding up to 53% of the desired product .

Chemical Reactions Analysis

4-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to specific receptors or enzymes, leading to a cascade of biochemical reactions that result in the desired effect .

Comparison with Similar Compounds

4-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile can be compared with other similar spiro compounds, such as:

The uniqueness of this compound lies in its specific molecular structure and the resulting chemical properties, which make it suitable for a wide range of applications .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

4-methyl-1-oxaspiro[2.5]octane-2-carbonitrile

InChI

InChI=1S/C9H13NO/c1-7-4-2-3-5-9(7)8(6-10)11-9/h7-8H,2-5H2,1H3

InChI Key

BHXQVHJVMDGARN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC12C(O2)C#N

Origin of Product

United States

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